N-(1-adamantyl)-2-(3-methylphenoxy)acetamide
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Overview
Description
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound characterized by the presence of an adamantyl group, a phenoxy group, and an acetamide moiety The adamantyl group is a bulky, rigid structure derived from adamantane, which is known for its stability and unique three-dimensional shape The phenoxy group is an aromatic ether, and the acetamide group is a common functional group in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-methylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form 3-methylphenyl halide.
Nucleophilic Substitution: The 3-methylphenyl halide is then reacted with sodium or potassium hydroxide to form the corresponding phenoxide ion.
Coupling with Adamantyl Acetamide: The phenoxide ion is then reacted with 1-adamantyl acetamide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the acetamide group to an amine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and adamantyl groups
Reduction: Amine derivatives of the acetamide group
Substitution: Nitrated, sulfonated, or halogenated derivatives of the phenoxy group
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-2-(3-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantyl group can enhance the compound’s stability and bioavailability, while the phenoxy and acetamide groups can interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide can be compared with other compounds containing adamantyl, phenoxy, or acetamide groups:
Adamantyl Compounds: Similar compounds include 1-adamantylamine and 1-adamantanol, which also feature the adamantyl group but differ in their functional groups.
Phenoxy Compounds: Compounds like 4-phenoxyphenol and 2-phenoxyethanol share the phenoxy group but have different substituents.
Acetamide Compounds: N-phenylacetamide and N-methylacetamide are examples of compounds with the acetamide group but different aromatic or alkyl substituents.
The uniqueness of this compound lies in the combination of these three functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-13-3-2-4-17(5-13)22-12-18(21)20-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,14-16H,6-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJSWYVJBKVERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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